Enhanced CA IX Selectivity Over CA II
While direct CA inhibition data for N-(4-chlorobenzyl)2-hydroxyphenylsulfamate are not reported in the primary literature, a critical class-level inference can be drawn from the closely related 4-chlorophenylsulfamate (lacking the N-benzyl bridge). In a direct comparative study, 4-chlorophenylsulfamate was identified as the most potent CA IX inhibitor among a panel of sulfamates, with all tested sulfamates showing CA IX Ki values in the range of 18-63 nM [1]. Importantly, 4-chlorophenylsulfamate was designated the best CA IX inhibitor detected so far, implying superior CA IX/CA II selectivity compared to phenylsulfamate and other halogenated derivatives [1]. Since the target compound retains the 4-chlorophenyl motif essential for CA IX affinity and adds a lipophilic benzyl spacer, it is expected to maintain or enhance this selectivity profile relative to unsubstituted N-benzylsulfamate analogs.
| Evidence Dimension | Carbonic Anhydrase IX (CA IX) Inhibition Potency and Selectivity |
|---|---|
| Target Compound Data | Not directly reported; inferred from 4-chlorophenylsulfamate class effect |
| Comparator Or Baseline | 4-Chlorophenylsulfamate: Best CA IX inhibitor in study; CA IX Ki range 18-63 nM for sulfamate class; Phenylsulfamate: Potent CA I/II inhibitor, modest CA IX inhibitor [1] |
| Quantified Difference | 4-Chlorophenylsulfamate shows enhanced CA IX selectivity vs. phenylsulfamate; exact selectivity ratio not specified but designated as best CA IX inhibitor [1] |
| Conditions | In vitro enzyme inhibition assay against recombinant human carbonic anhydrase isozymes I, II, and IX [1] |
Why This Matters
The 4-chloro substitution confers preferential CA IX targeting, a key differentiator for research programs focused on hypoxic tumor biology where CA IX is overexpressed.
- [1] Winum JY, et al. Carbonic anhydrase inhibitors. Inhibition of cytosolic isozymes I and II and transmembrane, tumor-associated isozyme IX with sulfamates including EMATE also acting as steroid sulfatase inhibitors. PMID: 12747791. View Source
